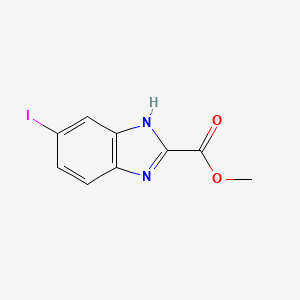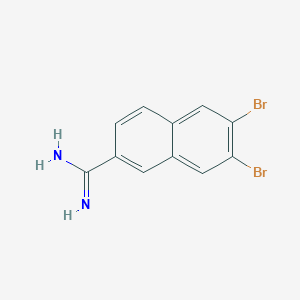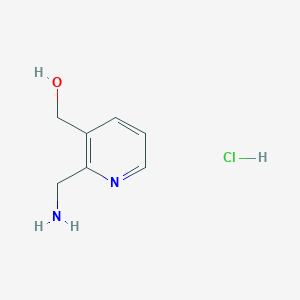
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. This reaction produces 2-methylamino-3-pyridinecarboxylic acid, which is then reduced with lithium aluminium hydride to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, acetic anhydride for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学研究应用
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
作用机制
The mechanism of action of (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2-(Methylamino)pyridin-3-yl)methanol: Similar in structure but with a methyl group instead of an amino group.
(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride: A dihydrochloride salt form of the compound.
Pyridinium salts: Structurally diverse compounds with similar pyridine-based scaffolds
Uniqueness
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C7H11ClN2O |
|---|---|
分子量 |
174.63 g/mol |
IUPAC 名称 |
[2-(aminomethyl)pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7-6(5-10)2-1-3-9-7;/h1-3,10H,4-5,8H2;1H |
InChI 键 |
YKAVPWVPYHMFRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CN)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


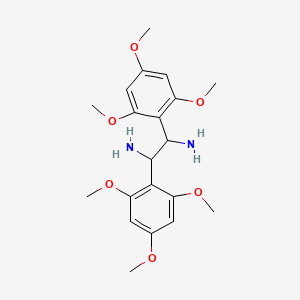
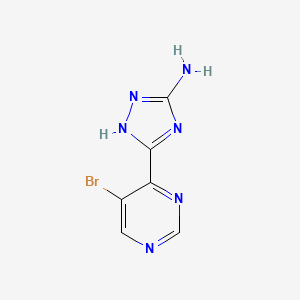

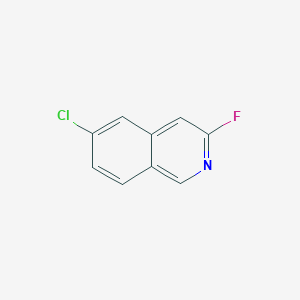
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
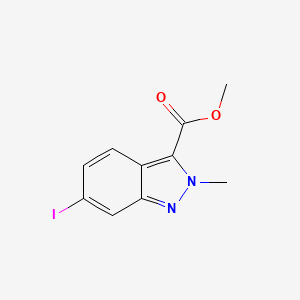
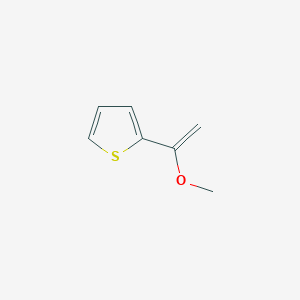
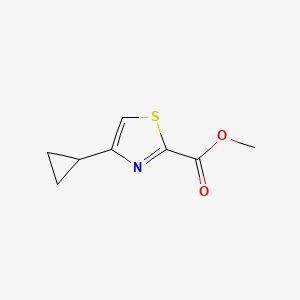
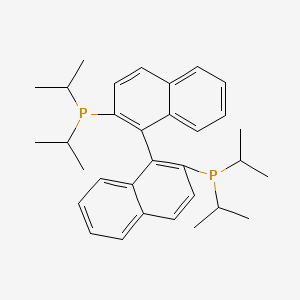
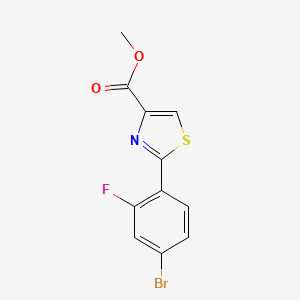
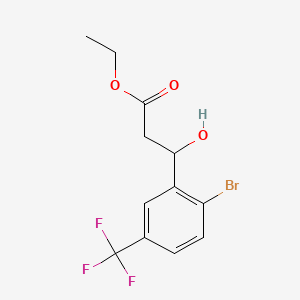
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
